molecular formula C19H14N2O3S B2766588 7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 690641-05-5

7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

Cat. No. B2766588
M. Wt: 350.39
InChI Key: AKCNKSRJTPEWCZ-UHFFFAOYSA-N
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Description

The compound “7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one” is a chemical compound with the linear formula C19H14N2O3S . It has a molecular weight of 350.399 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . In the solid state, the molecules of compounds form centrosymmetric dimers due to intermolecular hydrogen bonds N–H···O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .

Scientific Research Applications

Synthesis and Potential Applications

Synthesis Techniques

Recent research has focused on synthesizing novel derivatives of chromene and pyrimidine, which are structurally related to the compound . For example, the synthesis of 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H[1,3]thiazolo[3,2-a]pyrimidin-5-ones through reactions involving coumarins with ethyl acetoacetate or acetoacetic ester demonstrates a versatile approach to creating structurally complex and potentially bioactive molecules (Kumar, Reddy, & Rao, 2008).

Antimicrobial and Antifungal Activities

Certain chromene-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, ionic liquid-promoted synthesis has led to compounds demonstrating potent antibacterial and antifungal effects, highlighting their potential as leads for new antimicrobial agents (Tiwari et al., 2018).

Anticancer Potential

Studies on chromene derivatives have also revealed potential anticancer applications. Molecular modeling and chemical shift assignments for chromene derivatives have identified them as potential leads for new anticancer drugs, based on their ability to act as DNA intercalators (Santana et al., 2020).

Enzyme Inhibition

Research into chromene-based analogues has found that they exhibit inhibitory effects against specific enzymes, such as 14α-Demethylase and DNA Gyrase, which are crucial in microbial pathogenesis and cancer cell proliferation. This suggests their utility in developing treatments targeting these enzymes (Fouda et al., 2020).

Safety And Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-methyl-7-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yloxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-10-7-16(22)24-14-8-11(5-6-12(10)14)23-18-17-13-3-2-4-15(13)25-19(17)21-9-20-18/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCNKSRJTPEWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C5=C(CCC5)SC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

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